molecular formula C17H15N5S B8612190 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine

6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine

Cat. No. B8612190
M. Wt: 321.4 g/mol
InChI Key: ZKFLANYSXDEARN-UHFFFAOYSA-N
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Description

6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine is a useful research compound. Its molecular formula is C17H15N5S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine

Molecular Formula

C17H15N5S

Molecular Weight

321.4 g/mol

IUPAC Name

6-methyl-7-[2-(methylamino)quinazolin-6-yl]-1,2-benzothiazol-3-amine

InChI

InChI=1S/C17H15N5S/c1-9-3-5-12-15(23-22-16(12)18)14(9)10-4-6-13-11(7-10)8-20-17(19-2)21-13/h3-8H,1-2H3,(H2,18,22)(H,19,20,21)

InChI Key

ZKFLANYSXDEARN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=NS2)N)C3=CC4=CN=C(N=C4C=C3)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazolin-2-amine (0.42 g, 1.5 mmol), 7-iodo-6-methylbenzo[d]isothiazol-3-amine (0.39 g, 1.3 mmol), dichlorobis(triphenyl-phosphine)palladium (II) (0.047 g, 0.067 mmol) and sodium carbonate (0.14 g, 1.3 mmol) were all placed in a clear microwave vial along with 5 ml of 9:1 DMF:water. The vial was capped and heated in a Personal Chemistry SmithSynthesizer to 150° C. for 10 minutes. The reaction was diluted with water and extracted with EtAOc. The organic layer was washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate and purified by column chromatography on silica gel using a gradient of 50 to 100% EtOAc in hexanes. The clean fractions were triturated with warm ether and the solid collected by suction filtration and dried to give 6-(3-amino-6-methylbenzo[d]isothiazol-7-yl)-N-methylquinazolin-2-amine as a tan solid. MS (M+H)+ 322.
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0.39 g
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0.047 g
Type
catalyst
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

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